

S55746 BH3 mimetic specificity enhancement

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Compound Focus: s55746

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S55746 Profile and Key Considerations

S55746 (also known as BCL201) is a novel, orally active small-molecule inhibitor that selectively targets and potently inhibits the anti-apoptotic protein BCL-2 [1].

The table below summarizes its core binding characteristics and selectivity profile, which is central to its experimental behavior.

Parameter	Description / Value	Significance / Note
Primary Target	BCL-2	Potent, selective inhibitor [1].
Binding Affinity (K_i)	1.3 nM (for BCL-2)	Measured by Fluorescence Polarization (FP) assay [1].
Selectivity vs. BCL-XL	~70 to 400-fold selective for BCL-2 over BCL-XL	Explains reduced platelet toxicity vs. non-selective inhibitors (e.g., Navitoclax) [1].
Binding to MCL-1 & BFL-1	No significant binding	Confirmed by FP; suggests potential resistance if cancer cells rely on MCL-1 [1].
Cytotoxic Activity (Example)	IC_{50} = 71.6 nM in RS4;11 cell line (BCL-2-dependent)	After 72-hour treatment [1].

Parameter	Description / Value	Significance / Note
Cytotoxic Activity (Counter-example)	IC ₅₀ = 1.7 μM in H146 cell line (BCL-XL-dependent)	Demonstrates selectivity in functional cellular assays [1].

A critical consideration for your experiments is that **S55746's binding mode partially overlaps with but is distinct from** venetoclax (ABT-199). It primarily occupies the S1/2/3 region of BCL-2's hydrophobic groove, forming a key hydrogen bond with the backbone carbonyl of residue A149 [1].

Validated Experimental Protocols

Here are methodologies used in foundational studies to evaluate **S55746's** activity.

Protocol 1: Assessing BCL-2 Target Engagement via Co-immunoprecipitation

This protocol validates the direct on-target mechanism of **S55746** in cells.

- **Objective:** To demonstrate that **S55746** disrupts the interaction between BCL-2 and its pro-apoptotic partner BAX in a cellular context [1].
- **Materials:** BCL-2-dependent cell line (e.g., RS4;11), **S55746**, vehicle control (DMSO), cell lysis buffer (non-denaturing), antibodies for BCL-2 and BAX, protein A/G beads.
- **Method:**
 - **Cell Treatment:** Treat RS4;11 cells with a concentration range of **S55746** (e.g., 10 nM to 1 μM) and a vehicle control for a predetermined period (e.g., 2-8 hours).
 - **Cell Lysis:** Lyse the cells using a mild, non-denaturing lysis buffer to preserve protein-protein interactions.
 - **Immunoprecipitation:** Incubate the cell lysates with an antibody against BCL-2. Use an isotype control antibody for a negative control.
 - **Capture:** Add protein A/G beads to capture the antibody-protein complexes.
 - **Wash and Elute:** Wash the beads thoroughly to remove non-specifically bound proteins and elute the bound complexes.
 - **Analysis:** Subject the eluates and total cell lysate (input control) to Western blotting. Probe the membrane with antibodies against BAX and BCL-2.

- **Expected Outcome:** With increasing concentrations of **S55746**, you should observe a **dose-dependent decrease** in the amount of BAX co-immunoprecipitated with BCL-2, while total BCL-2 levels remain constant. This confirms successful displacement of BAX from BCL-2 [1].

Protocol 2: Measuring Apoptotic Cell Death in Hematological Cell Lines

This is a standard functional assay to confirm **S55746**'s cytotoxic efficacy.

- **Objective:** To quantify the induction of apoptosis in a panel of hematological cell lines after **S55746** treatment [1].
- **Materials:** Hematological cancer cell lines (e.g., RS4;11, H146), **S55746**, vehicle control, annexin V binding buffer, fluorescently conjugated Annexin V, viability dye (e.g., SYTOX Blue, Hoechst), flow cytometer.
- **Method:**
 - **Cell Seeding and Treatment:** Seed cells and treat with a dose range of **S55746** (e.g., 1 nM to 10 μ M) for 48-72 hours.
 - **Cell Harvesting:** Collect cells and media (to include any floating apoptotic cells).
 - **Staining:** Resuspend cell pellets in annexin V binding buffer. Stain with fluorescent Annexin V and a viability dye according to manufacturer's instructions.
 - **Flow Cytometry:** Analyze samples using a flow cytometer. Viable cells are Annexin V negative and viability dye negative. Early apoptotic cells are Annexin V positive and viability dye negative. Late apoptotic/necrotic cells are positive for both [1] [2].
- **Expected Outcome:** In BCL-2-dependent lines (RS4;11), expect a dose-dependent increase in Annexin V-positive cells. In BCL-XL-dependent lines (H146), expect significantly less apoptosis, confirming selectivity [1].

Troubleshooting Common Experimental Issues

Problem	Potential Cause	Suggested Solution
Low or No Apoptosis in a known BCL-2-dependent line.	MCL-1 mediated resistance. MCL-1 can compensate when BCL-2 is inhibited [3].	Pre-test cell lines for MCL-1 dependency (e.g., with NOXA peptide in BH3 profiling). Consider combining S55746 with an MCL-1 inhibitor (e.g., S63845) [3].

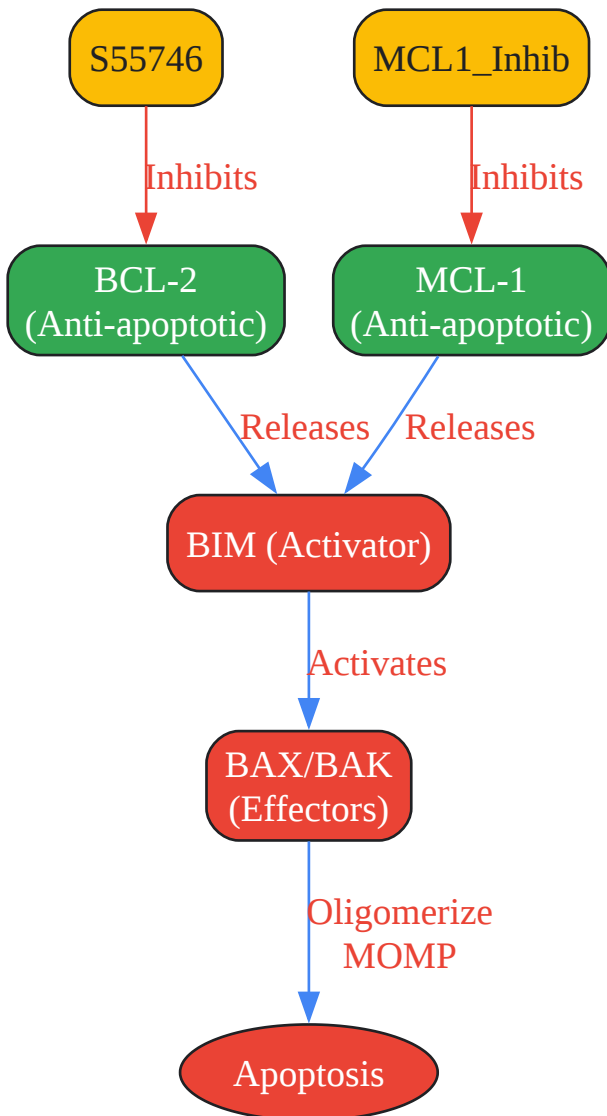
Problem	Potential Cause	Suggested Solution
High background cell death in vehicle control.	Serum starvation or poor cell health.	Ensure cells are healthy and growing log-phase before treatment. Optimize culture conditions and avoid prolonged serum starvation. Use a fresh aliquot of vehicle (DMSO).
Inconsistent results in co-IP experiments.	Non-specific binding or harsh lysis conditions.	Optimize lysis buffer stringency. Include appropriate controls (isotype IgG). Ensure wash buffers contain the correct salt concentration to reduce background.
Lack of efficacy in vivo xenograft models.	Insufficient drug exposure or bioavailability.	Confirm dosing formulation (S55746 was formulated in PEG400/ethanol/water for oral gavage in studies [3]) and regimen. Monitor plasma drug levels if possible.

Advanced Applications: Combination Strategies

Research indicates that **S55746** has strong potential in rational combination therapies, especially in Acute Myeloid Leukemia (AML).

- **Synergy with MCL-1 Inhibition:** The most potent synergy for **S55746** has been demonstrated with the MCL-1 inhibitor S63845. This combination induces rapid and synergistic apoptosis in AML cell lines and primary patient samples, including those from chemoresistant cases, by simultaneously blocking two key survival proteins [3].
- **Mechanism:** The combination is **caspase- and BAX/BAK-dependent** and has shown a favorable therapeutic window, being more toxic to leukemic progenitors than normal hematopoietic CD34+ cells [3].
- **In Vivo Validation:** This combination has been shown to prolong survival in AML xenograft models and suppress patient-derived leukemia in bone marrow of engrafted mice [3].

The following diagram illustrates the synergistic mechanism of combining **S55746** with an MCL-1 inhibitor to trigger robust apoptosis.



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Frequently Asked Questions (FAQs)

Q1: What is the key advantage of S55746 over first-generation BH3 mimetics like Navitoclax? A1: Its high selectivity for BCL-2 over BCL-XL. Since platelet survival is uniquely dependent on BCL-XL, S55746 causes significantly less thrombocytopenia (platelet loss) than Navitoclax, which is a dose-limiting toxicity [1] [4].

Q2: How can I quickly determine if my cell models are suitable for S55746 treatment? A2: Perform **Dynamic BH3 Profiling** or use a panel of selective inhibitors. Treat cells with S55746 and measure changes

in mitochondrial priming. A strong increase in priming indicates dependency on BCL-2. Alternatively, you can use a panel of selective BCL-2, BCL-XL, and MCL-1 inhibitors in single and combination assays to map the dominant survival protein[s] in your model [2] [5].

Q3: Are there any reliable biomarkers for predicting S55746 sensitivity? A3: While high BCL-2 expression is a prerequisite, it is not always predictive. Functional assays like BH3 profiling are considered more reliable. Some studies suggest that the expression levels of BCL-2 family genes can predict single-agent mimetic sensitivity, while EMT status in solid tumors may predict synergistic dependence on BCL-XL + MCL-1 inhibition instead [5].

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